molecular formula C8H4N10O4 B12331393 1,2,5-Oxadiazol-3-amine, 4,4'-[5,5'-bi-1,2,4-oxadiazole]-3,3'-diylbis-

1,2,5-Oxadiazol-3-amine, 4,4'-[5,5'-bi-1,2,4-oxadiazole]-3,3'-diylbis-

Cat. No.: B12331393
M. Wt: 304.18 g/mol
InChI Key: BJDHGJBQNSNBAU-UHFFFAOYSA-N
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Description

1,2,5-Oxadiazol-3-amine, 4,4’-[5,5’-bi-1,2,4-oxadiazole]-3,3’-diylbis- is a heterocyclic compound that belongs to the family of oxadiazoles. These compounds are characterized by a five-membered ring containing two nitrogen atoms, one oxygen atom, and two carbon atoms. The unique structure of oxadiazoles makes them of significant interest in various fields, including material science, medicinal chemistry, and high-energy materials .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,5-Oxadiazol-3-amine, 4,4’-[5,5’-bi-1,2,4-oxadiazole]-3,3’-diylbis- can be achieved through several methods. One common approach involves the reaction of 3,4-bis(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole with gaseous ammonia in toluene. This reaction is carried out at low temperatures (0–5°C) to yield the desired compound . Another method involves the partial oxidation of 3,4-bis(4-amino-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole using hydrogen peroxide in concentrated sulfuric acid .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The choice of reagents and reaction conditions is optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1,2,5-Oxadiazol-3-amine, 4,4’-[5,5’-bi-1,2,4-oxadiazole]-3,3’-diylbis- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while substitution reactions can produce a wide range of functionalized oxadiazoles .

Mechanism of Action

The mechanism of action of 1,2,5-Oxadiazol-3-amine, 4,4’-[5,5’-bi-1,2,4-oxadiazole]-3,3’-diylbis- involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds with receptor sites, leading to the modulation of biological activities. In medicinal applications, it may inhibit the activity of enzymes or receptors involved in disease processes, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,5-Oxadiazol-3-amine, 4,4’-[5,5’-bi-1,2,4-oxadiazole]-3,3’-diylbis- stands out due to its unique combination of structural features, which confer high thermal stability, favorable oxygen balance, and the ability to form various derivatives through chemical modifications. These properties make it a versatile compound with broad applications in different fields .

Properties

Molecular Formula

C8H4N10O4

Molecular Weight

304.18 g/mol

IUPAC Name

4-[5-[3-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine

InChI

InChI=1S/C8H4N10O4/c9-3-1(13-21-15-3)5-11-7(19-17-5)8-12-6(18-20-8)2-4(10)16-22-14-2/h(H2,9,15)(H2,10,16)

InChI Key

BJDHGJBQNSNBAU-UHFFFAOYSA-N

Canonical SMILES

C1(=NON=C1N)C2=NOC(=N2)C3=NC(=NO3)C4=NON=C4N

Origin of Product

United States

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